Diltiazem(1+) -

Diltiazem(1+)

Catalog Number: EVT-1567200
CAS Number:
Molecular Formula: C22H27N2O4S+
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diltiazem(1+) is an ammonium ion resulting from the protonation of the nitrogen of the dimethylaminoethyl substituent of diltiazem. The major species at pH 7.3. It has a role as a histamine agonist, a calcium channel blocker and a vasodilator agent. It is a conjugate acid of a diltiazem. It is an enantiomer of an ent-diltiazem(1+).
Overview

Diltiazem is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. Its chemical structure is characterized by a benzothiazepine ring, which plays a crucial role in its pharmacological activity. Diltiazem is classified as an optically active compound, with its molecular formula being C22H26N2O4SC_{22}H_{26}N_2O_4S and a molecular weight of approximately 414.52 g/mol. The compound is known for its ability to inhibit calcium ions from entering cardiac and smooth muscle cells, leading to vasodilation and reduced heart rate.

Source and Classification

Diltiazem is synthesized through various chemical processes, often utilizing starting materials such as anisic aldehyde and chloracetyl chloride. It falls under the category of benzothiazepine derivatives, which are a subclass of calcium channel blockers. The compound is marketed under various brand names, including Cardizem and Tiazac, and is available in multiple formulations such as tablets and intravenous injections.

Synthesis Analysis

Methods and Technical Details

The synthesis of diltiazem typically involves several steps, starting with the formation of chiral intermediates. One notable method includes the use of anisic aldehyde and chloracetyl chloride in the presence of l-menthol to produce optically pure intermediates through a series of reactions including esterification and Darzens condensation .

  1. Esterification: Chloracetyl chloride reacts with l-menthol to form an ester.
  2. Darzens Condensation: The ester undergoes condensation with anisic aldehyde to yield intermediate products.
  3. Purification: The reaction mixture is purified to isolate the desired chiral intermediate.
  4. Cyclization: Subsequent reactions lead to the formation of diltiazem through cyclization with thiophenol derivatives .

Technical Insights

The synthesis process allows for high yields (up to 98%) through careful control of reaction conditions such as temperature (90°C to 150°C) and pH levels . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis throughout the synthesis.

Molecular Structure Analysis

Structure and Data

Diltiazem's structure features a unique benzothiazepine core that contributes to its pharmacological properties. The compound's stereochemistry is significant, as it is often administered in its (+)-cis form. Key structural data include:

  • Molecular Formula: C22H26N2O4SC_{22}H_{26}N_2O_4S
  • Molecular Weight: 414.52 g/mol
  • Functional Groups: Contains methoxy, hydroxyl, and thiazepine moieties.

The molecular structure can be represented as follows:

Diltiazem Structure C22H26N2O4S\text{Diltiazem Structure }\begin{array}{c}\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_4\text{S}\end{array}
Chemical Reactions Analysis

Reactions and Technical Details

Diltiazem undergoes several chemical reactions during its synthesis, including:

  • Esterification: Formation of esters from carboxylic acids.
  • Condensation Reactions: Involving carbonyl compounds leading to the formation of larger molecular frameworks.
  • Cyclization: Ring closure reactions that yield the final benzothiazepine structure.

These reactions are typically monitored using techniques like thin-layer chromatography (TLC) or HPLC to ensure purity and yield at each stage .

Mechanism of Action

Process and Data

Diltiazem exerts its pharmacological effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This mechanism leads to:

  1. Vasodilation: Decreased peripheral vascular resistance.
  2. Reduced Heart Rate: Lowered myocardial oxygen demand.
  3. Inhibition of Conduction: Slowed conduction through the atrioventricular node.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; slightly soluble in water.
  • Melting Point: Approximately 150°C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Range for Stability: Effective within a pH range of 4 to 8.

These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

Diltiazem is primarily used in clinical settings for:

  • Treatment of hypertension.
  • Management of angina pectoris.
  • Control of certain arrhythmias.

Additionally, research continues into its potential applications in treating other cardiovascular conditions due to its vasodilatory effects . The compound's ability to modulate calcium influx makes it a subject of interest in studies related to cardiac health and disease management.

Introduction to Diltiazem(1+): Chemical Profile and Pharmacological Classification

Structural Characterization of Diltiazem(1+)

The molecular architecture of diltiazem(1+) (C₂₂H₂₆N₂O₄S⁺) features a 1,5-benzothiazepine core with multiple chiral centers and functional groups essential for biological activity. The benzothiazepine ring system incorporates a seven-membered heterocyclic structure containing nitrogen and sulfur atoms, which provides conformational constraints critical for receptor binding. Key structural elements include:

  • Chiral specificity: The bioactive conformation requires cis-(2S,3S) stereochemistry at positions C2 and C3. Enantiomeric studies confirm this configuration enables optimal interaction with the calcium channel's binding pocket, with the (2R,3S)-isomer demonstrating significantly reduced activity [5] [10].
  • Electron-donating substituents: The para-methoxyphenyl group at C2 enhances membrane penetration and stabilizes aromatic stacking interactions within the channel vestibule. The dimethylaminoethyl side chain at N5 protonates under physiological pH (7.4), generating the cationic species (diltiazem(1+)) crucial for electrostatic binding [4] [10].
  • Ester moiety: The acetyloxy group at C3 participates in hydrogen bonding with threonine residues (Thr1066) in repeat IV of the α₁-subunit, while also influencing metabolic stability through esterase-mediated deacetylation [5].

Table 1: Molecular Properties of Diltiazem(1+)

PropertyValueBiological Significance
Molecular FormulaC₂₂H₂₆N₂O₄S⁺Determines charge distribution and solubility
Molecular Weight414.52 g/mol (neutral); 415.53 g/mol (cationic)Influences membrane permeability and distribution
Stereochemistrycis-(2S,3S)Essential for complementary channel binding
pKa (Dimethylamino group)7.7-8.3~65% protonated at pH 7.4
LogP (Octanol-water)2.8 (neutral)Moderate lipophilicity for tissue penetration

Crystallographic studies reveal that diltiazem(1+) binds within the central cavity of the voltage-gated calcium channel α₁-subunit. Its binding site lies between transmembrane segments S5 and S6 of domain IV, overlapping partially with the phenylalkylamine site but extending toward the intracellular pore opening. The protonated dimethylamino group forms ion-dipole interactions with Glu1136 in the selectivity filter, while the benzothiazepine oxygen atoms coordinate with backbone carbonyls in the pore loop [5]. This binding induces conformational changes that constrict the pore diameter by approximately 40%, physically obstructing calcium ion permeation [5] [10].

Position Within the Benzothiazepine Calcium Channel Blocker Class

Diltiazem(1+) stands as the only clinically utilized benzothiazepine calcium channel blocker, occupying a distinct niche between dihydropyridines (vascular-selective) and phenylalkylamines (cardiac-selective). Its molecular structure confers intermediate tissue selectivity with balanced effects on vascular resistance and cardiac conduction. This pharmacological profile stems from three key characteristics:

  • Voltage-dependent binding kinetics: Diltiazem(1+) exhibits preferential binding to open and inactivated channel states (Kd = 0.3-0.7 μM) versus resting states (Kd > 50 μM). During membrane depolarization (e.g., cardiac action potentials), enhanced binding stabilizes the inactivated conformation, producing frequency-dependent blockade. This property enables selective suppression of tachyarrhythmias without compromising basal contractility [5] [9].

  • Tissue-specific modulation: Electrophysiological studies demonstrate 30-50% greater calcium current inhibition in nodal tissue (SA/AV nodes) versus vascular smooth muscle at equivalent concentrations. This selectivity arises from differences in channel kinetics: nodal tissues exhibit prolonged depolarization periods, increasing diltiazem(1+) binding opportunity. Consequently, therapeutic doses produce significant PR-interval prolongation while maintaining coronary vasodilation [9] [10].

  • Allosteric interactions: Diltiazem(1+) binding enhances dihydropyridine affinity by 3-5 fold while competitively inhibiting phenylalkylamine binding. This occurs through long-range conformational coupling; diltiazem(1+) binding in the central cavity induces rotation of the domain III S6 helix, stabilizing dihydropyridine binding at the lipid-channel interface [5].

Table 2: Benzothiazepine Receptor Binding Kinetics in Cardiac Tissues

ParameterDiltiazem(1+)Verapamil(1+)Nifedipine
IC₅₀ (Vascular SM, μM)0.25-0.450.15-0.300.01-0.05
IC₅₀ (AV Node, μM)0.08-0.150.05-0.12>1.0
Association Rate (s⁻¹)4.2 × 10³8.7 × 10³1.1 × 10³
Voltage Dependence (δ)0.720.650.25
State PreferenceOpen/InactivatedOpen/InactivatedInactivated

Benzothiazepine structure-activity relationships reveal stringent requirements for calcium channel blockade:

  • Benzothiazepine ring nitrogen must remain unsubstituted for hydrogen bonding with Gln1105.
  • C4 carbonyl oxygen is essential for coordination with backbone amides in the pore helix.
  • Ortho-substitutions on the phenyl ring reduce activity >95% due to steric hindrance in the binding crevice [5].

Despite extensive exploration of benzothiazepine analogs, no successor molecule has demonstrated superior therapeutic indices. Clentiazem and siratiazem exhibit enhanced vascular selectivity but failed clinical development due to pharmacokinetic limitations [8] [10].

Historical Evolution of Diltiazem in Cardiovascular Therapeutics

The development trajectory of diltiazem spans five decades, reflecting paradigm shifts in cardiovascular pharmacology:

  • 1967-1973: Discovery and Synthesis: Japanese researchers at Tanabe Seiyaku identified the prototype benzothiazepine during systematic screening of coronary vasodilators. Initial compound DT-182 (without the p-methoxy group) demonstrated modest activity. Strategic introduction of the p-methoxyphenyl group (yielding DT-218) enhanced potency 8-fold. Resolution of racemic mixtures confirmed the (2S,3S)-configuration as clinically viable, patented as diltiazem hydrochloride in 1973 [4] [10].

  • 1982-1990: Clinical Validation and Expansion: FDA approval for angina (1982) preceded large-scale outcomes trials. The Multicenter Diltiazem Post-Infarction Trial (MDPIT) established safety in post-MI patients, while the Diltiazem Reinfarction Study demonstrated 51% risk reduction in non-Q-wave infarction [1] [4]. Hypertension indications followed pharmacokinetic innovations: extended-release formulations (Cardizem CD®, 1989) enabled once-daily dosing, improving trough-to-peak ratios to >60% [7] [10].

  • 1990-Present: Molecular Optimization and Outcomes Evidence: The NORDIL trial (2000) represented a pivotal advance, demonstrating diltiazem-based therapy reduced fatal/nonfatal stroke by 20% versus diuretic/β-blocker regimens [1] [10]. Concurrently, metabolic studies revealed desacetyl diltiazem (M1 metabolite) retains 40-50% calcium-blocking activity, contributing to prolonged pharmacodynamics [2] [10].

Structural refinements focused on overcoming limitations:

  • First-generation limitation: Extensive hepatic metabolism (CYP3A4) causing variable bioavailability (35-60%).
  • Optimization approach: Introduction of alkyloxyalkyl ethers (e.g., 3-O-ethoxyethyl derivatives) reduced CYP susceptibility.
  • Outcome: Derivatives demonstrated 2-fold higher oral exposure but lacked clinical advantages over extended-release formulations [10].

Table 3: Historical Milestones in Diltiazem Development

YearDevelopment PhaseSignificance
1967Prototype synthesis (DT-182)Identified benzothiazepine core activity
1973Stereoselective synthesisIsolated bioactive (2S,3S)-enantiomer
1982FDA approval (angina)First clinical indication
1986Reinfarction Study publishedEstablished post-MI safety profile
1989Extended-release formulationEnabled 24-hour hypertension control
1992IV formulation approvedAcute rate control in SVT/atrial fibrillation
2000NORDIL trial resultsDemonstrated stroke reduction vs. conventional therapy
2019Cryo-EM structure determinationRevealed atomic-level binding mechanism

Recent structural biology breakthroughs have revitalized benzothiazepine research. Cryo-electron microscopy (2019) resolved diltiazem(1+) bound to CaV1.1 at 2.8 Å resolution, confirming the binding locus between domain III S6 and domain IV S6 helices. This structural map enables computational design of next-generation benzothiazepines with tailored kinetic properties, potentially addressing unmet needs in channelopathy-specific therapeutics [5].

Properties

Product Name

Diltiazem(1+)

IUPAC Name

2-[(2S,3S)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl-dimethylazanium

Molecular Formula

C22H27N2O4S+

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/p+1/t20-,21+/m1/s1

InChI Key

HSUGRBWQSSZJOP-RTWAWAEBSA-O

SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.